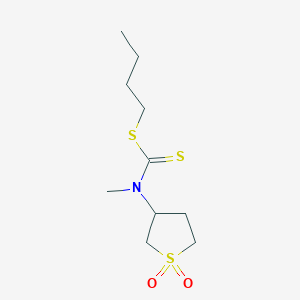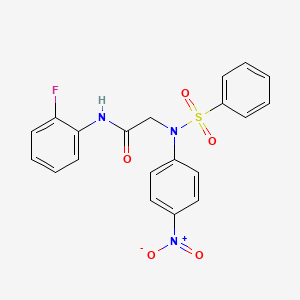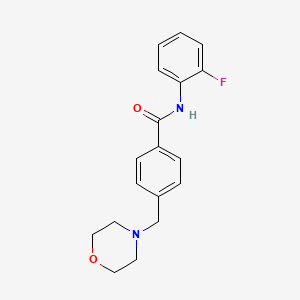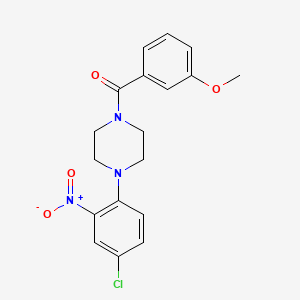
butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate
説明
Butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate, also known as SBM-TTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
Butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in animal models. It has been shown to be well-tolerated and does not cause significant side effects. However, more research is needed to determine the long-term effects of this compound on human health.
実験室実験の利点と制限
One advantage of using butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer and anti-inflammatory agents that may have more significant side effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate. One direction is to further investigate its potential as an anti-cancer agent. Specifically, more research is needed to determine the optimal dosage and administration schedule for this compound in cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, more research is needed to determine the long-term effects of this compound on human health. Finally, research could focus on developing more effective synthesis methods for this compound to improve its solubility and make it more accessible for use in lab experiments.
科学的研究の応用
Butyl (1,1-dioxidotetrahydro-3-thienyl)methyldithiocarbamate has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent. Research has shown that this compound can reduce inflammation in animal models.
特性
IUPAC Name |
butyl N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S3/c1-3-4-6-15-10(14)11(2)9-5-7-16(12,13)8-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEXIWZEMKUNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)N(C)C1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-furylmethyl)amino]-3-(10H-phenothiazin-10-yl)-2-propanol ethanedioate (salt)](/img/structure/B3926608.png)



![N-[2-methoxy-4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3926631.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]nicotinamide](/img/structure/B3926647.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3926649.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3926656.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3926673.png)
![4-fluoro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3926677.png)
![1,4-bis[(5-chloro-2-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B3926678.png)
![10-benzoyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926685.png)